Product packaging for 5-(4-Nitrophenyl)-2-furonitrile(Cat. No.:)

5-(4-Nitrophenyl)-2-furonitrile

Cat. No.: B8800777
M. Wt: 214.18 g/mol
InChI Key: OCQMLFSLIFFXDG-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2-furonitrile is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It belongs to the class of 5-aryl-2-furan derivatives, a scaffold recognized for its significant potential in the development of novel therapeutic agents. While specific data on this nitrile is limited, research on structurally similar 5-aryl furans shows that this class of compounds has emerged as a promising source of antimycobacterial agents. These compounds often target critical bacterial pathways, such as iron acquisition in mycobacterial species, which is essential for the establishment and maintenance of infections. The furan ring is a common pharmacophore found in inhibitors of various mycobacterial enzymes. The specific substitution pattern of this compound, featuring a 4-nitrophenyl group and a nitrile functionality, makes it a valuable intermediate for further chemical exploration. The nitrile group can serve as a versatile handle for synthetic modification, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O3 B8800777 5-(4-Nitrophenyl)-2-furonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

5-(4-nitrophenyl)furan-2-carbonitrile

InChI

InChI=1S/C11H6N2O3/c12-7-10-5-6-11(16-10)8-1-3-9(4-2-8)13(14)15/h1-6H

InChI Key

OCQMLFSLIFFXDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C#N)[N+](=O)[O-]

Origin of Product

United States

Contextualization of Furan Scaffolds in Modern Chemical Research

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a foundational structure in a vast array of biologically active compounds and functional materials. mdpi.comumich.edu Its electron-rich nature and aromaticity contribute to its ability to participate in various chemical reactions and interactions with biological targets. chempap.org The furan nucleus is a common motif in numerous natural products and has been integrated into a multitude of synthetic compounds with diverse pharmacological activities. umich.eduresearchgate.net

The versatility of the furan ring allows for straightforward modification with various functional groups, enabling the synthesis of a wide range of derivatives with tailored properties. chempap.org Researchers have extensively explored furan-containing molecules for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. mdpi.comumich.eduresearchgate.net This broad spectrum of biological activity underscores the importance of the furan scaffold as a privileged structure in medicinal chemistry. chemspider.comresearchgate.net Furthermore, furan derivatives are being investigated for applications in material science, including the development of polymers and other advanced materials. umich.edu

Significance of Nitrophenyl and Nitrile Functionalities in Organic Synthesis and Material Science

The introduction of nitrophenyl and nitrile groups onto the furan (B31954) scaffold in 5-(4-Nitrophenyl)-2-furonitrile imparts distinct and significant chemical properties. The nitrophenyl group, with its strong electron-withdrawing nitro (-NO2) substituent, plays a crucial role in modulating the electronic characteristics of the entire molecule. researchgate.net This electron-withdrawing nature is pivotal in many organic reactions and is a key feature in numerous pharmaceuticals, agrochemicals, and dyes. pensoft.net The nitro group can influence the reactivity of the aromatic ring, retarding electrophilic substitution while facilitating nucleophilic aromatic substitution. researchgate.net

Similarly, the nitrile group (-C≡N) is a highly versatile functional group in organic synthesis and material science. researchgate.net It is a key precursor for the synthesis of various other functional groups, including amines, carboxylic acids, and amides, making it a valuable building block for more complex molecules. chemsynthesis.comresearchgate.net The high polarity and linear geometry of the nitrile group contribute to the specific physical and chemical properties of the compounds in which it is present. nih.gov In polymer science, the incorporation of nitrile functionalities can enhance properties such as thermal stability and chemical resistance. nih.gov

Historical Development of Aromatic Nitriles and Their Role in Chemical Innovation

The synthesis of aromatic nitriles has a rich history, with early methods dating back to the 19th century. The first nitrile compound, hydrogen cyanide, was synthesized in 1782, and the first aromatic nitrile, benzonitrile, was prepared in the 1830s. nih.gov A significant milestone was the discovery of the Sandmeyer reaction in 1884, which provided a reliable method for synthesizing aromatic nitriles from aryl diazonium salts. chemsynthesis.com Another classical method is the Letts nitrile synthesis, discovered in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates. acs.org

Over the years, the synthetic toolbox for aromatic nitriles has expanded considerably with the advent of modern catalytic methods. Transition metal-catalyzed reactions, utilizing catalysts based on palladium, nickel, and copper, have revolutionized nitrile synthesis by offering milder reaction conditions, higher yields, and broader substrate scope. chemsynthesis.comresearchgate.net These innovations have solidified the role of aromatic nitriles as indispensable intermediates in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. chemsynthesis.com

Overview of Research Trajectories for 5 4 Nitrophenyl 2 Furonitrile and Analogues

Strategies for Furan Ring Functionalization

The construction of the 5-aryl-2-furonitrile scaffold hinges on the effective formation of a carbon-carbon bond between the furan ring and the nitrophenyl moiety. Key strategies to achieve this include Meerwein arylation and palladium-catalyzed cross-coupling reactions.

Meerwein Arylation Approaches to 5-Aryl-2-furaldehydes

The Meerwein arylation provides a classical route to 5-aryl-2-furaldehydes, which are direct precursors to the target nitrile. researchgate.netwikipedia.org This reaction involves the addition of an aryl diazonium salt, generated from the corresponding aniline, to an electron-poor alkene, such as a furan derivative. wikipedia.orgnih.gov The process is typically catalyzed by a metal salt, often a copper salt. researchgate.netwikipedia.org

The reaction is believed to proceed through a radical mechanism following the loss of nitrogen from the diazonium salt, generating an aryl radical. wikipedia.org This radical then adds to the furan ring. The yields of the resulting 5-arylfuran-2-carbaldehydes are influenced by factors such as the solvent, the specific catalyst used, and the counter-ion of the diazonium salt. researchgate.net For instance, the synthesis of 5-arylfuran-2-carbaldehydes has been achieved by reacting aromatic diazonium salts with furfural (B47365) under Meerwein reaction conditions. pensoft.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at the Furan C5 Position

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the arylation of furan derivatives, offering an alternative to traditional methods. acs.org These reactions provide an efficient means of forming C-C bonds with high selectivity and functional group tolerance. acs.orgkoreascience.kr

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orgmagtech.com.cn In the context of synthesizing this compound precursors, this typically involves the reaction of a furan derivative bearing a halide (e.g., methyl 5-bromofuran-2-carboxylate) with (4-nitrophenyl)boronic acid. mdpi.com

The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgmagtech.com.cn A typical procedure involves reacting methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a base such as sodium carbonate in a solvent like 1,4-dioxane. mdpi.com This reaction yields methyl 5-(4-nitrophenyl)furan-2-carboxylate, which can then be further functionalized. mdpi.com The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl > F. libretexts.org

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate mdpi.com

Reactant 1Reactant 2CatalystBaseSolventTemperature
Methyl 5-bromofuran-2-carboxylate(4-nitrophenyl)boronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane90 °C

Beyond the standard Suzuki-Miyaura protocol, alternative palladium-based catalytic systems have been developed for the direct arylation of furans via C-H functionalization. acs.org These methods offer the advantage of avoiding the pre-functionalization of the furan ring with an organometallic or halide group. acs.org

One notable system employs a combination of a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), and a palladium precursor, [Pd(C₃H₅)Cl]₂. acs.org This catalyst has proven highly efficient for the coupling of aryl bromides with furan derivatives at low catalyst loadings, leading to good yields of the 5-arylated products. acs.org For example, the reaction of 2-furaldehyde with aryl bromides using this system predominantly yields the 5-arylated product. acs.org The reaction conditions typically involve heating the reactants in a solvent like N,N-dimethylacetamide (DMAc) with a base such as sodium acetate. acs.org

The hydroxymethyl group at the C3 position of the furan ring has been shown to act as a directing group, facilitating regioselective direct arylation at the C2 position. thieme-connect.com However, for unsubstituted or C2-substituted furans, arylation generally occurs selectively at the C5 position. acs.org

Introduction and Transformation of the Nitrile Group

Once the 5-(4-nitrophenyl)furan scaffold is in place, the final step involves the introduction of the nitrile group at the C2 position.

Conversion of Furaldehydes to Nitriles

A common and direct route to the nitrile is through the conversion of the corresponding 5-(4-nitrophenyl)-2-furaldehyde. This transformation can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

The aldehyde is first reacted with hydroxylamine (B1172632) to form 5-(4-nitrophenyl)-2-furaldehyde oxime. Subsequently, this oxime can be dehydrated to the corresponding nitrile. A reported method for a similar compound, 5-(4-cyanophenyl)-2-furonitrile, involves heating the oxime with a dehydrating agent like phosphorus oxychloride (POCl₃) in a solvent such as benzene (B151609). prepchem.com

Industrial synthesis of 2-furonitrile (B73164) itself often involves the vapor-phase ammoxidation of furfural over a bismuth molybdate (B1676688) catalyst. wikipedia.org Laboratory-scale methods for converting furaldehydes to nitriles also include oxidative dehydration using reagents like hypervalent iodine compounds or N-bromosuccinimide in the presence of an ammonia (B1221849) source. wikipedia.org Another approach is the dehydration of the corresponding aldoxime using reagents such as thionyl chloride-benzotriazole or by heating in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Dehydration Methods for Oximes to Nitriles

The conversion of an aldoxime to a nitrile is a classic dehydration reaction. In the context of synthesizing this compound, the precursor would be 5-(4-nitrophenyl)-2-furaldehyde oxime. This transformation involves the elimination of a water molecule from the oxime functional group.

A common laboratory method for this type of dehydration is the use of acetic anhydride. The reaction proceeds by the acetylation of the oxime's hydroxyl group, forming an acetate intermediate. This intermediate is unstable and readily undergoes elimination of acetic acid to yield the corresponding nitrile. While specific conditions for 5-(4-nitrophenyl)-2-furaldehyde oxime are not extensively detailed in the provided literature, the general principle is a well-established synthetic strategy.

ReactantReagentProductReaction Type
5-(4-Nitrophenyl)-2-furaldehyde oximeAcetic Anhydride (or other dehydrating agent)This compoundDehydration

Direct Cyanation Reactions

Direct cyanation offers an alternative route to introduce the nitrile group. One such method is the Schmidt reaction, which can convert aldehydes to nitriles using hydrazoic acid (HN₃) in the presence of an acid catalyst. jk-sci.comnumberanalytics.com

The reaction mechanism for an aldehyde involves the initial nucleophilic attack of hydrazoic acid on the protonated carbonyl group, forming an azidoalkanol intermediate. jk-sci.com This intermediate then undergoes a series of steps involving the elimination of water and dinitrogen gas to form the carbon-nitrogen triple bond of the nitrile. jk-sci.com Aromatic aldehydes are particularly suitable substrates for this reaction when sulfuric acid is used as the catalyst. jk-sci.com

Table 1: Schmidt Reaction for Nitrile Synthesis

ReactantReagentsProductKey Features
5-(4-Nitrophenyl)-2-furaldehydeHydrazoic Acid (HN₃), Acid Catalyst (e.g., H₂SO₄)This compoundConverts aldehyde directly to nitrile. Hydrazoic acid is toxic and explosive and often generated in situ. jk-sci.com

Synthesis of Key Intermediates and Related Furan-Nitrophenyl Compounds

The synthesis of the final nitrile product relies on the availability of key furan-nitrophenyl intermediates.

Synthesis of 5-(4-Nitrophenyl)furan-2-Carboxylic Acid Derivatives

A primary route to 5-(4-nitrophenyl)furan-2-carboxylic acid involves a Suzuki coupling reaction followed by hydrolysis. mdpi.com The synthesis starts with the palladium-catalyzed coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid. mdpi.com This reaction typically uses a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride in the presence of a base like sodium carbonate. mdpi.com

Following the successful coupling to form methyl 5-(4-nitrophenyl)furan-2-carboxylate, the ester is hydrolyzed to the corresponding carboxylic acid. mdpi.com This is generally achieved by heating the ester in a basic solution, such as sodium hydroxide (B78521) in a methanol/water mixture, followed by acidification to precipitate the carboxylic acid product. mdpi.com

Table 2: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

StepReactantsReagents/ConditionsProductYield
1 (Suzuki Coupling)Methyl 5-bromofuran-2-carboxylate, (4-Nitrophenyl)boronic acidPd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 90 °CMethyl 5-(4-nitrophenyl)furan-2-carboxylate20% mdpi.com
2 (Hydrolysis)Methyl 5-(4-nitrophenyl)furan-2-carboxylateNaOH, H₂O/MeOH, reflux; then HCl5-(4-Nitrophenyl)furan-2-carboxylic acid80% mdpi.com

These carboxylic acid derivatives can be further functionalized. For example, they can be converted to the corresponding acyl chlorides, which then react with amines like morpholine to form amides, such as 4-[5-(4-nitrophenyl)-2-furoyl]morpholine. pensoft.net

Synthesis of 5-(4-Nitrophenyl)-2-furaldehyde

The key intermediate, 5-(4-nitrophenyl)-2-furaldehyde, can be synthesized via the Meerwein arylation reaction. pensoft.netresearchgate.net This method involves the reaction of a diazonium salt with an activated alkene, in this case, 2-furaldehyde. The diazonium salt is generated from 4-nitroaniline. pensoft.netresearchgate.net The reaction is catalyzed by a copper salt, which facilitates the formation of an aryl radical that adds to the furan ring. researchgate.net

This arylation occurs at the 5-position of the furan ring, leading to the formation of 5-(4-nitrophenyl)-2-furaldehyde. pensoft.net This aldehyde is a crucial precursor, as it can be converted into the corresponding oxime for subsequent dehydration to the nitrile or can potentially undergo direct cyanation. High yields of condensation products are reported when this aldehyde is reacted with various nitrogen bases in ethanol (B145695). chempap.org

Solid-State Structural Elucidation

The solid-state structure of these compounds reveals a complex network of interactions that dictates their crystalline form. The planarity and charge distribution within the molecules are key determinants of the observed packing motifs.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystal. For derivatives of this compound, SC-XRD studies have provided unambiguous structural information, including bond lengths, bond angles, and torsion angles. preprints.org

In a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, synchrotron diffraction data revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. mdpi.com Both molecules are nearly planar, with the dihedral angle between the furan and phenyl rings being 4.1(1)° and 6.1(1)°, respectively. mdpi.com Similarly, in 2-(4-nitrophenyl)-5-phenylfuran, the two aromatic rings are almost coplanar, with a small dihedral angle of 2.73 (7)°. nih.gov The near planarity of these systems is a recurring structural motif.

For N,N-diphenyl-5-(4-nitrophenyl)furan-2-ylmethylidene]hydrazine, the furan ring forms dihedral angles of 3.4 (2)° and 7.06 (13)° with the methylidenehydrazine plane and the benzene ring, respectively. nih.gov The nitrophenyl ring itself is twisted by only 6.7 (3)° from the furan ring. nih.gov In contrast, the two phenyl rings attached to the hydrazine (B178648) group are nearly perpendicular to each other, with a dihedral angle of 86.45 (13)°. nih.gov

In a more complex system, 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, the dihedral angle between the nitrophenyl and phenylamino (B1219803) rings is a significant 83.55(20)°. researchgate.net This large twist is also observed in its 4-fluorophenylamino analog (80.59(7)°). researchgate.net

The following table summarizes key crystallographic data for some related structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2-(4-Nitrophenyl)-2-(phenylamino)propanenitrileTrigonalP619.4638(9)9.4638(9)26.877(3)90901206
2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrileMonoclinicC2/c16.9640(12)5.9812(5)27.460(2)9091.57(7)908
4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoateTriclinicP-17.7366 (2)7.9480 (2)12.6539 (5)90.0655 (11)100.3204 (11)104.0633 (12)2
p-Cyanophenyl nitronyl nitroxideOrthorhombicIc2a10.482(2)26.615(5)9.903(2)9090908

The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions, including π-π stacking, hydrogen bonding, and other weaker forces like halogen bonding. These interactions work in concert to create stable, three-dimensional supramolecular architectures.

Pi-pi stacking interactions are a prominent feature in the crystal structures of these aromatic compounds. In 5-(4-nitrophenyl)furan-2-carboxylic acid, π-π interactions between the aromatic portions of adjacent molecules contribute significantly to the crystal packing, with centroid-centroid distances between the phenyl rings of 3.88(1) Å and 3.60(1) Å. mdpi.com Similarly, in 2-(4-nitrophenyl)-5-phenylfuran, π-π stacking is observed with centroid-centroid distances of 3.681 (3) Å between aromatic rings and 3.811 (3) Å between furan and aromatic rings of neighboring molecules. nih.gov

For N′-[1E)-(5-nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, π-π interactions are present between the thienyl and furanyl rings with an inter-centroid distance of 3.515 (2) Å. researchgate.net In the case of N-[2-(5-methylfuran-2-yl)phenyl], π–π stacking interactions between the furan and an arene ring of a neighboring molecule, with a centroid–centroid distance of 3.8745 (9) Å, lead to the formation of chains. nih.gov

The presence of nitro groups can also influence stacking through nitro-π interactions. researchgate.netresearchgate.net

Hydrogen bonds, particularly C-H···O interactions, play a crucial role in consolidating the crystal packing. In 5-(4-nitrophenyl)furan-2-carboxylic acid, a dense network of hydrogen bonds connects the molecules, water molecules, and ammonium (B1175870) cations. mdpi.com Weaker C-H···O interactions further stabilize this network. mdpi.com

In 2-(4-nitrophenyl)-5-phenylfuran, weak intermolecular C—H⋯O hydrogen bonds link molecules into ribbons. nih.gov For 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the crystal packing is stabilized by weak C—H···O intermolecular interactions that generate edge-fused rings. nih.gov In the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, N–H⋅⋅⋅O hydrogen bonds are the primary stabilizing interactions. researchgate.net

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close contact can be identified. nih.govresearchgate.net

For 5-(4-nitrophenyl)furan-2-carboxylic acid, Hirshfeld analysis confirmed the importance of π-π stacking, indicated by a characteristic arrow-shaped region in the fingerprint plot. mdpi.com The analysis also showed a high density of green spots, confirming the significant contribution of these contacts to the Hirshfeld surface. mdpi.com

In N-[2-(5-methylfuran-2-yl)phenyl], Hirshfeld surface analysis revealed that O⋯H/H⋯O (40.1%), H⋯H (27.5%), and C⋯H/H⋯C (12.4%) interactions are the most significant contributors to the crystal packing. nih.gov Similarly, for N-(2-nitrophenyl)maleimide, H⋯O/O⋯H (54.7%), H⋯C/C⋯H (15.2%), and H⋯H (15.6%) interactions were found to be the most important. researchgate.net In a pyrimidine (B1678525) derivative containing a nitrophenyl group, O···H/H···O contacts accounted for 25.4% of the Hirshfeld surface, with H···H (18.6%) and C···H/H···C (18.5%) contacts also being significant. researchgate.net

Polymorphism and Its Influence on Crystalline Architecture

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. While specific studies on the polymorphism of this compound are not extensively documented, the potential for polymorphic behavior can be inferred from the structural characteristics of closely related compounds.

In the case of this compound, the linear and rigid nitrile group, along with the planar furan and nitrophenyl rings, would likely favor a layered or herringbone packing motif in the solid state. The potential for different packing arrangements of these planar molecules, or variations in the torsion angle between the furan and phenyl rings, could give rise to different polymorphic forms. Each polymorph would exhibit distinct physical properties, such as melting point, solubility, and stability, directly influenced by the subtle differences in their crystalline architecture. The study of conformational polymorphism in compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (ROY) has shown that even minor changes in molecular conformation can lead to a multitude of crystalline forms with different colors and properties. researchgate.netnih.govresearchgate.net

Solution and Gas-Phase Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of this compound in various phases.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide detailed information about the electronic environment of each nucleus and the rotational freedom around the single bond connecting the furan and nitrophenyl rings.

Conformational analysis would focus on the through-space interactions detectable by Nuclear Overhauser Effect (NOE) experiments. The degree of rotation around the inter-ring bond would influence the spatial proximity of the furan and phenyl protons, which would be reflected in the intensity of NOE signals. Computational modeling, in conjunction with experimental NMR data, can be used to determine the most stable conformations and the energy barriers to rotation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds) This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H-3 ~7.3-7.5 ~120
Furan H-4 ~7.0-7.2 ~112
Phenyl H (ortho to NO₂) ~8.3-8.5 ~125
Phenyl H (meta to NO₂) ~8.0-8.2 ~126
Furan C-2 (with CN) - ~145
Furan C-5 (with Ph-NO₂) - ~155
Phenyl C (ipso) - ~135
Phenyl C (para to furan) - ~148

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent vibrational bands are associated with the nitrile (C≡N) and nitro (NO₂) groups.

The C≡N stretching vibration typically appears in the IR and Raman spectra as a sharp, intense band in the region of 2220-2240 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the furan ring. The presence of the electron-withdrawing 4-nitrophenyl group is expected to slightly increase the frequency of the C≡N stretch compared to unsubstituted 2-furonitrile.

The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch (νs) between 1335 and 1385 cm⁻¹. These bands are usually strong in the IR spectrum. In a study of substituted 5-phenyl-2-furonitriles, the NO₂ symmetric and asymmetric stretching vibrations were observed in the IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from studies on related compounds.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2220 - 2240
Nitro (NO₂) Asymmetric Stretch 1515 - 1535
Nitro (NO₂) Symmetric Stretch 1345 - 1355
Aromatic C=C Stretching 1450 - 1600

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated system.

A study of substituted 5-phenyl-2-furonitriles reported the UV spectrum of this compound in dioxane. nih.gov An absorption maximum is observed that can be attributed to the electronic transition involving the entire conjugated system of the molecule. nih.gov The introduction of the 4-nitrophenyl group at the 5-position of the furan ring leads to a significant bathochromic (red) shift of the main absorption band compared to 2-furonitrile, which is indicative of an extended π-conjugated system. nih.gov The planarity of the molecule is crucial for this conjugation; any significant twisting of the phenyl ring out of the furan plane would result in a hypsochromic (blue) shift. nih.gov

Information on the emission properties, such as fluorescence quantum yield and lifetime, would provide further insight into the de-excitation pathways of the excited state and the potential of this compound for applications in optical materials or as a fluorescent probe.

Table 3: Electronic Absorption Data for this compound Data from a study on substituted 5-phenyl-2-furonitriles.

Solvent λmax (nm) log ε

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of this molecule under EI conditions would likely proceed through several characteristic pathways. A common fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂) as a neutral radical, leading to an [M - NO₂]⁺ fragment. Another expected fragmentation is the loss of the cyano group (CN) as a radical, resulting in an [M - CN]⁺ fragment. Cleavage of the furan ring itself can also occur. The predicted mass-to-charge ratios (m/z) for the molecular ion and its various adducts can be calculated. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound This table is based on predicted data and common fragmentation patterns.

Species Predicted m/z
[M+H]⁺ 215.04512
[M+Na]⁺ 237.02706

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the properties of molecular systems. These methods allow for the detailed examination of ground and excited state properties, offering predictions that can complement and guide experimental work.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

DFT has been widely applied to study the ground state geometries and electronic structures of various organic molecules, including nitrofuran derivatives. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then analyzing the resulting electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For related nitrofuran compounds, the HOMO is typically localized on the furan ring and the nitro group, while the LUMO is predominantly centered on the nitrophenyl moiety. This distribution suggests that the furan ring acts as the primary electron donor, and the nitrophenyl group functions as the electron acceptor. The calculated HOMO-LUMO gap for analogous structures provides an estimate of the energy required for electronic excitation.

Table 1: Calculated Electronic Properties of a Representative Nitrophenyl-Furan Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-3.2
HOMO-LUMO Gap3.3

Note: The data presented is for a representative nitrophenyl-furan derivative and serves as an illustrative example.

In the case of this compound, the nitro group, being strongly electron-withdrawing, is expected to be a primary site for nucleophilic attack. Conversely, the furan ring, with its higher electron density, would be more susceptible to electrophilic attack.

Table 2: Global Reactivity Descriptors for a Representative Nitrophenyl-Furan Derivative

DescriptorValue (eV)
Chemical Potential (μ)-4.85
Chemical Hardness (η)1.65
Electrophilicity Index (ω)7.14

Note: The data presented is for a representative nitrophenyl-furan derivative and serves as an illustrative example.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectra, one can confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the NO2 group, and various stretching and bending modes of the furan and phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited state properties of molecules, including electronic transitions and absorption spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Visible spectrum. For molecules like this compound, the electronic spectrum is expected to be characterized by transitions involving the π-orbitals of the conjugated system. The lowest energy transition is typically a HOMO to LUMO transition, which often has a significant charge-transfer character, with electron density moving from the furan ring to the nitrophenyl moiety upon excitation.

Table 3: Predicted Electronic Transitions for a Representative Nitrophenyl-Furan Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.14000.8
S0 → S23.93180.2

Note: The data presented is for a representative nitrophenyl-furan derivative and serves as an illustrative example.

Characterization of Intramolecular Charge Transfer (ICT) States

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the photophysics of this compound and related "push-pull" chromophores. In these systems, an electron-donating group is conjugated with an electron-withdrawing group, leading to a significant redistribution of electron density upon photoexcitation.

Theoretical studies, often employing time-dependent density functional theory (TD-DFT), have been instrumental in characterizing the nature of the ICT states in molecules with similar structural motifs. nih.gov Upon absorption of light, the molecule is promoted to a locally excited (LE) state. From this LE state, it can relax to a lower-energy ICT state, which is often characterized by a twisted geometry between the donor and acceptor moieties. This twisting motion facilitates a more complete charge separation.

The efficiency and dynamics of this ICT process are highly sensitive to the surrounding environment. In polar solvents, the ICT state is stabilized, often leading to dual fluorescence corresponding to emissions from both the LE and ICT states. researchgate.net The emission from the ICT state is typically red-shifted compared to the LE emission due to the larger Stokes shift associated with the significant geometry change and solvent reorganization around the highly polar ICT state. In nonpolar solvents, the formation of the ICT state may be less favorable or even completely suppressed. rsc.org

The characterization of ICT states is crucial for understanding the nonlinear optical (NLO) properties of such molecules, as the large change in dipole moment between the ground and excited states is a key determinant of the NLO response. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent behavior of molecules, offering insights into conformational changes and the pathways of excited-state relaxation.

The conformational landscape of this compound is primarily defined by the torsional angle between the furan and nitrophenyl rings. MD simulations, in conjunction with quantum chemical calculations, can map the potential energy surface (PES) of the ground and excited states. These maps reveal the energy barriers and minima corresponding to different conformations.

For similar nitroaromatic compounds, studies have shown that the ground state often favors a planar or near-planar conformation to maximize π-conjugation. mdpi.com However, upon excitation, the PES can change dramatically, with the minimum energy conformation in the excited state often corresponding to a twisted geometry, which is characteristic of the ICT state. nih.gov The dynamics of this twisting motion, including whether it is a barrierless process or involves overcoming a small energy barrier, can be elucidated through these simulations. rsc.org

Upon photoexcitation, this compound has several competing pathways for returning to the ground state. These include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing.

The dynamics of these processes are often ultrafast, occurring on the femtosecond to picosecond timescale. rsc.org Time-resolved spectroscopic techniques, complemented by MD simulations, are essential for unraveling the complex sequence of events that follow photoexcitation. nih.gov

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher singlet excited state to a lower one, or from the lowest singlet excited state to the ground state). youtube.com Intersystem crossing (ISC) is a non-radiative transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). rsc.orgyoutube.com

For nitroaromatic compounds, ISC can be particularly efficient due to strong spin-orbit coupling facilitated by the nitro group. rsc.org This provides a pathway for the population of triplet states, which can have significantly longer lifetimes than the singlet states and may lead to different photochemical outcomes. The relative efficiencies of IC and ISC are often dependent on the energy gaps between the relevant electronic states and the presence of conical intersections (points of degeneracy between potential energy surfaces), which can provide highly efficient funnels for non-radiative decay. nih.gov Adding nitro groups to aromatic compounds can often quench fluorescence through either efficient ISC or IC. rsc.orghelsinki.fi

The solvent environment plays a crucial role in dictating the excited-state dynamics of polar molecules like this compound. The polarity of the solvent can significantly alter the relative energies of the LE and ICT states. researchgate.netrsc.org

In polar solvents, the stabilization of the highly polar ICT state can lower its energy, potentially making it more accessible from the initially populated LE state. rsc.org This can lead to an increase in the rate of ICT and a corresponding change in the fluorescence properties. Conversely, in nonpolar solvents, the ICT state may be higher in energy, and other relaxation pathways, such as ISC or direct IC from the LE state, may become more competitive. rsc.orgrsc.org The viscosity of the solvent can also influence the dynamics of large-amplitude motions like the twisting between the aromatic rings, thereby affecting the rate of ICT. rsc.org

The table below summarizes the general trends observed for the excited-state deactivation pathways of similar push-pull nitroaromatic compounds in different solvent environments.

Solvent PolarityPredominant Excited-State Pathway(s)
High Stabilization of ICT state, often leading to fluorescence from the ICT state. rsc.org
Medium Competition between LE fluorescence and ICT formation, potentially with an equilibrium between the two states. rsc.org
Nonpolar Suppression of ICT, with ISC and/or IC from the LE state becoming more dominant. rsc.orgrsc.org

Excited State Dynamics and Relaxation Pathways

Modeling of Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, intermolecular interactions become significant and can influence the properties of this compound. Computational models are used to understand these interactions and their consequences.

Modeling these interactions can help to predict crystal structures and understand how the condensed-phase environment affects the electronic properties of the molecule. For example, the proximity of neighboring molecules can influence the charge distribution and potentially alter the energy levels of the frontier molecular orbitals, which in turn can affect the ICT process and solid-state fluorescence properties. The competition between intramolecular forces, such as those that drive ICT, and intermolecular forces in the crystal lattice is a key area of computational investigation. mdpi.com

Chemical Reactivity and Derivatization Strategies of 5 4 Nitrophenyl 2 Furonitrile

Hydrolysis Reactions to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, and 5-(4-nitrophenyl)-2-furonitrile can undergo this reaction to yield 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.comlibretexts.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com This hydrolysis can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.comlibretexts.orgchemistrysteps.com

In a typical acidic hydrolysis, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orgchemistrysteps.comchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.comchemistrysteps.com Further hydrolysis of the amide intermediate yields the final carboxylic acid product. libretexts.orgchemistrysteps.comchemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521). libretexts.org In this case, the nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.comchemistrysteps.com The reaction initially produces the salt of the carboxylic acid, which upon acidification, yields the free carboxylic acid. libretexts.org A reported synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the basic hydrolysis of methyl 5-(4-nitrophenyl)furan-2-carboxylate using sodium hydroxide in a water/methanol mixture, followed by acidification with hydrochloric acid. mdpi.com This method resulted in an 80% yield of the desired carboxylic acid. mdpi.com

ReactantReagents and ConditionsProductYield
Methyl 5-(4-nitrophenyl)furan-2-carboxylate1. NaOH, H2O/MeOH 2:1, reflux, 3 h; 2. 1 M HCl5-(4-Nitrophenyl)furan-2-carboxylic acid80% mdpi.com

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in nitriles is susceptible to attack by nucleophiles. numberanalytics.com This reactivity allows for the synthesis of a variety of nitrogen-containing compounds.

Formation of Imidic Esters

The Pinner reaction, which involves the acid-catalyzed alcoholysis of a nitrile, is a classic method for preparing imidic esters. rroij.com This reaction begins with the protonation of the nitrile by a strong acid, such as hydrogen chloride, which activates the nitrile for nucleophilic attack by an alcohol. rroij.com A subsequent proton transfer results in the formation of the imidate hydrochloride. rroij.com

Reactions with Hydrazine (B178648) and Related Nucleophiles

Hydrazine and its derivatives are potent nucleophiles that can react with nitriles. Research on the related aldehyde, 5-(4-nitrophenyl)-2-furaldehyde (B1293686), demonstrates its condensation with various nitrogen bases, including hydrazine derivatives, to form furfurylidene compounds. chempap.org For instance, the reaction of 5-(4-nitrophenyl)-2-furaldehyde with N,N-diphenylhydrazine in ethanol (B145695) with a catalytic amount of acetic acid yields [5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine. nih.gov Similarly, reactions with thiosemicarbazide (B42300) and cyanoacetylhydrazide produce the corresponding furfurylidene thiosemicarbazones and cyanoacetylhydrazones. chempap.org The reaction of two equivalents of 5-(4-nitrophenyl)-2-furaldehyde with one equivalent of hydrazine can lead to the formation of 1,2-bis((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazine. ncats.io

Condensation Reactions of Related Aldehyde Precursors

The aldehyde analogue, 5-(4-nitrophenyl)-2-furaldehyde, is a versatile precursor for various condensation reactions, leading to the synthesis of chalcones and other substituted derivatives. chempap.orgeijppr.comjocpr.comnih.gov

Synthesis of Chalcone (B49325) Analogues from 5-(4-Nitrophenyl)-2-furaldehyde

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. eijppr.comnih.govresearchgate.net In the context of 5-(4-nitrophenyl)-2-furaldehyde, it can be reacted with various acetophenones or other ketones in the presence of a base like potassium hydroxide to yield chalcone analogues. eijppr.comjocpr.com For example, a general method for chalcone synthesis involves stirring a mixture of an acetophenone (B1666503) and an aromatic aldehyde with a potassium hydroxide solution. eijppr.com An optimized, faster procedure utilizes sonication in an ultrasonic cleaner bath. eijppr.com

A specific example is the synthesis of 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one derivatives. These compounds were prepared by the Claisen-Schmidt condensation of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439) with substituted triazole ketones in the presence of ethanolic potassium hydroxide. jocpr.com

AldehydeKetoneBaseProduct Type
5-(4-Nitrophenyl)-2-furaldehydeSubstituted AcetophenonesKOH eijppr.comChalcone Analogues
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehydeSubstituted Triazole KetonesKOH jocpr.comChalcone Analogues

Formation of Substituted Furfurylidene Derivatives

The condensation of 5-(4-nitrophenyl)-2-furaldehyde with various nitrogen-containing nucleophiles leads to a wide array of substituted furfurylidene derivatives. chempap.org High yields of these condensation products have been reported from reactions with different nitrogen bases in ethanol. chempap.org The reactions are generally complete within one to two hours at room temperature. chempap.org The addition of concentrated hydrochloric acid can significantly accelerate the reaction, completing it in a few minutes. chempap.org Examples of such condensations include reactions with thiosemicarbazide and semicarbazide (B1199961) hydrochloride to form the corresponding thiosemicarbazone and semicarbazone derivatives, respectively. chempap.org

Reactant 1Reactant 2Solvent/CatalystProduct
5-(4-Nitrophenyl)-2-furaldehydeThiosemicarbazideEthanol chempap.org5-(4-Nitrophenyl)-2-furfurylidene thiosemicarbazone
5-(4-Nitrophenyl)-2-furaldehydeCyanoacetylhydrazideEthanol/HCl chempap.org5-(4-Nitrophenyl)-2-furfurylidene cyanoacetylhydrazone
5-(2-Nitrophenyl)-2-furaldehydeSemicarbazide hydrochlorideEthanol/Sodium acetate (B1210297) chempap.org5-(2-Nitrophenyl)-2-furfurylidene semicarbazone

Cycloaddition Reactions

The reactivity of the nitrile group in this compound allows for its participation in cycloaddition reactions, offering a pathway to complex heterocyclic structures. A significant example is the 1,3-dipolar cycloaddition.

The nitrile functionality of this compound can be readily converted into a nitrile oxide, a highly reactive 1,3-dipole. This transformation is typically achieved by the oxidation of the corresponding aldoxime, which itself is generated from the hydrolysis of the nitrile. The resulting 5-(4-nitrophenyl)furan-2-nitrile oxide is a valuable intermediate for the synthesis of five-membered heterocyclic rings through 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org

When reacted with alkenes (dipolarophiles), this nitrile oxide undergoes a [3+2] cycloaddition to yield 2-isoxazolines. Similarly, reaction with alkynes produces isoxazoles. nih.govresearchgate.net These reactions are generally regioselective and provide a direct route to highly substituted furan-isoxazoline and furan-isoxazole hybrids. The reaction proceeds via a concerted pericyclic mechanism. wikipedia.org The general scheme for this transformation is depicted below:

Scheme 1: General Pathway for Isoxazole/Isoxazoline Synthesis

Generated code

Research on analogous compounds, such as 5-nitro-2-furonitrile (B1294822) oxide, has demonstrated the feasibility of such cycloaddition reactions. nih.gov For instance, the cycloaddition of 5-hydroxymethyl-furan-2-nitrileoxide with various alkenes has been shown to produce the corresponding 3-(2-furanyl)-4,5-dihydro-isoxazole systems in good yields. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Products from Furan-2-nitrile Oxides

Dipolarophile Resulting Heterocycle
Alkene (e.g., styrene) 3-(5-(4-Nitrophenyl)-2-furyl)-5-phenyl-4,5-dihydroisoxazole
Alkyne (e.g., phenylacetylene) 3-(5-(4-Nitrophenyl)-2-furyl)-5-phenylisoxazole

These cycloaddition reactions are powerful tools for generating molecular diversity, as the properties of the final molecule can be fine-tuned by varying the substituent on the dipolarophile. researchgate.netmdpi.com

Diversification of the Nitrophenyl Moiety

The nitrophenyl group of this compound offers several handles for chemical modification, primarily centered around the reactivity of the nitro group and the aromatic ring.

One of the most common transformations is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 5-(4-aminophenyl)-2-furonitrile is a key intermediate that can undergo a wide range of subsequent reactions. For example, the amino group can be diazotized and then substituted with a variety of nucleophiles (Sandmeyer reaction) to introduce halogens, cyano, or hydroxyl groups. Furthermore, the amine can be acylated or alkylated to generate a library of amide and amine derivatives.

Nucleophilic aromatic substitution (SNAr) can also be employed to diversify the nitrophenyl ring. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, typically at the positions ortho and para to the nitro group. While the position para to the nitro group is already substituted by the furan (B31954) ring, ortho-substitution may be possible under specific conditions with strong nucleophiles.

Table 2: Potential Derivatives from Modification of the Nitrophenyl Group

Reagent/Reaction Functional Group Transformation Product Type
SnCl2 / HCl -NO2 → -NH2 Aniline derivative
1. NaNO2, HCl; 2. CuBr -NH2 → -Br Bromo-substituted derivative

Strategies for Structural Modification of the Furan Ring

Modification of the central furan ring, while potentially more challenging due to its aromatic stability, can be achieved through several strategies. In related systems like furamidine, a strategy has been to completely replace the furan ring with other five-membered heterocycles such as thiophene (B33073) or selenophene. nih.gov This is typically accomplished through a multi-step synthesis starting from the appropriate heterocyclic building blocks.

Another approach involves cycloaddition reactions where the furan ring itself acts as a diene. For example, furan derivatives can participate in Diels-Alder [4+2] cycloadditions, although the aromaticity of the furan ring often requires high temperatures or pressures. A related strategy has been demonstrated with 5-substituted-furan-2(3H)-ones, which can be activated to participate in higher-order [8+2] cycloadditions. nih.gov

Electrophilic substitution on the furan ring is a fundamental reaction for this heterocycle. However, in this compound, the furan ring is substituted with two electron-withdrawing groups (the nitrophenyl group and the nitrile group), which deactivates the ring towards electrophilic attack. Therefore, forcing conditions would likely be required for reactions such as halogenation or nitration of the furan ring, and the substitution would be directed to the 3- or 4-positions.

Table 3: Comparison of Furan Ring Modification Strategies

Strategy Description Potential Outcome
Ring Replacement Total synthesis using alternative heterocycles Introduction of thiophene, selenophene, or other rings
Cycloaddition Furan acts as a diene in Diels-Alder reactions Formation of bicyclic adducts

Advanced Functional Material Applications Non Biological of 5 4 Nitrophenyl 2 Furonitrile

Applications in Optoelectronic Materials

The distinct electronic characteristics of 5-(4-nitrophenyl)-2-furonitrile make it a promising candidate for various optoelectronic applications. The interplay between the electron-donating and electron-withdrawing moieties within the molecule gives rise to interesting non-linear optical, luminescent, and charge transport properties.

Non-Linear Optical (NLO) Properties and Their Enhancement

Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in optical data storage, optical switching, and optical limiters. The NLO response in organic materials arises from the polarization induced by the delocalization of π-electrons within the molecular framework. While specific quantitative NLO data for this compound is not extensively documented in publicly available literature, the NLO properties of structurally related nitrophenyl-substituted furan (B31954) and thiophene (B33073) derivatives have been investigated.

For instance, theoretical studies on similar Schiff bases, such as those containing a nitrophenyl group, have demonstrated their potential for NLO applications, with hyperpolarizabilities (a measure of NLO activity) significantly higher than that of urea, a standard NLO material. The presence of both electron-donating (furan) and strong electron-withdrawing (nitrophenyl, cyano) groups in this compound suggests a strong intramolecular charge transfer character, which is a key requirement for a large second-order NLO response. The enhancement of these properties can often be achieved through molecular engineering, such as by extending the π-conjugation length or by incorporating different donor-acceptor groups.

Table 1: Comparison of NLO Properties in Related Compounds

Compound/SystemKey NLO ParameterObservation
Schiff bases with nitrophenyl groupFirst hyperpolarizability (β)Significantly higher than urea, indicating potential for NLO applications. ekb.eg
DTS(FBTTh2)2-based derivativesFirst hyperpolarizability (βtotal) and Second-order hyperpolarizability (⟨γ⟩)Designed compounds exhibit promising NLO properties with high hyperpolarizability values. researchgate.net
Furan homologues (C4H4X, X=O, S, Se, Te)Polarizability (α) and Second hyperpolarizability (γ)Substitution with heavier heteroatoms systematically increases polarizability and hyperpolarizability. nih.gov

It is important to note that while these findings for related compounds are promising, dedicated experimental and theoretical studies are required to quantify the NLO properties of this compound and explore strategies for their enhancement.

Development of Organic Luminescent Materials and Fluorophores

There is currently a lack of specific research data on the luminescent or fluorophoric properties of this compound. However, the photophysical properties of furan-substituted thiophene/phenylene co-oligomers have been investigated, revealing that the incorporation of a furan ring can influence the material's photoluminescence quantum yield (PLQY). For example, a furan derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), was found to have a PLQY of 28%. nih.gov The substitution of thiophene with furan can enhance molecular rigidity and tune the optical properties. nih.gov

The presence of the nitro group in this compound may, however, lead to quenching of fluorescence, a phenomenon commonly observed in nitroaromatic compounds. Further research is needed to determine if this compound or its derivatives could be engineered to exhibit useful luminescent properties, potentially through modification of the substituent groups to control the excited state dynamics.

Charge Transport Properties in Organic Semiconductors

Specifically, the substitution of a -CN group has been observed to enhance the n-type characteristics of furan oligomers, leading to an increase in electron mobility. rsc.org This suggests that this compound, possessing a cyano group, could potentially exhibit n-type semiconductor behavior. Furan-containing polymers have also been shown to have high charge carrier mobility in organic field-effect transistors (OFETs). ekb.egjlu.edu.cn

Table 2: Calculated Charge Transport Properties of CN-Substituted Furan Systems

MoleculeReorganization Energy (Hole, λh) (eV)Reorganization Energy (Electron, λe) (eV)Predominant Carrier Type
Furan Monomer (F1) with -CNLowered compared to bare furanLowered compared to bare furanp-type with enhanced n-type characteristics
Furan Oligomer (F2) with -CNLowered compared to F1Lowered compared to F1p-type with enhanced n-type characteristics

Data inferred from qualitative descriptions in the source. rsc.org

These theoretical predictions underscore the potential of this compound in the field of organic semiconductors. However, experimental validation through the fabrication and characterization of electronic devices incorporating this material is essential to confirm its charge transport capabilities.

Role as a Chemical Intermediate in Fine Chemical Synthesis

This compound serves as a valuable chemical intermediate in the synthesis of more complex heterocyclic compounds. The furan ring, along with the reactive nitrile and nitro groups, provides multiple sites for chemical transformations. While 2-furonitrile (B73164) itself is a known intermediate in pharmaceutical and fine chemical synthesis, the addition of the 4-nitrophenyl group at the 5-position opens up avenues for creating a diverse range of derivatives. researchgate.netwikipedia.org

For example, 5-aryl-2-cyanofurans can be synthesized via methods like the Schmidt reaction from the corresponding 5-aryl-furfurals. osi.lv The resulting nitrile can then be subjected to various transformations. Research on related 5-phenyl-2-furaldehyde (B76939) has shown it to be a versatile starting material for designing polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.net The Suzuki cross-coupling reaction is another powerful tool for synthesizing 5-aryl-substituted furan-2(5H)-ones, demonstrating the versatility of furan-based building blocks in organic synthesis. researchgate.net The synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans from o-nitrotoluenes and aromatic aldehydes further highlights the utility of nitroaromatic precursors in constructing complex heterocyclic systems. nih.gov

Applications in Sensor Development (Excluding Biosensors)

The design of chemosensors for the detection of anions is a rapidly growing field of research. Molecules containing hydrogen-bond donors and a signaling unit are key components of such sensors. While there is no specific report on the use of this compound as a sensor, related compounds bearing nitrophenyl groups have shown promise in anion recognition. researchgate.netjlu.edu.cn

For instance, nitrophenyl pyrrolic amide receptors have been synthesized and their anion recognition properties studied. These compounds exhibited a significant color change in the presence of fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions, indicating their potential as colorimetric sensors. jlu.edu.cn The sensing mechanism often involves a change in the photophysical properties of the sensor molecule upon binding with the anion, such as a shift in the π–π* transition, leading to a visual color change. researchgate.netsemanticscholar.orgmdpi.com The electron-withdrawing nature of the nitrophenyl group in these sensors enhances the acidity of the N-H protons, facilitating hydrogen bonding with anions. Given its structure, this compound could potentially be explored for similar anion sensing applications, although this requires further investigation.

Investigation in Corrosion Inhibition

Organic compounds containing heteroatoms (like oxygen and nitrogen) and π-electrons are often effective corrosion inhibitors for metals in acidic media. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. While specific studies on the corrosion inhibition properties of this compound are lacking, research on related furan derivatives and nitroaromatic compounds suggests its potential in this application.

Studies on other furan derivatives have shown that they can act as effective corrosion inhibitors for mild steel in acidic solutions. kenkyugroup.org Similarly, theoretical and experimental studies on nitrobenzoic acid have demonstrated its ability to inhibit the corrosion of mild steel. researchgate.net Density Functional Theory (DFT) studies on various organic inhibitors, including nitro-substituted compounds, have been used to correlate their molecular properties with their inhibition efficiency. ekb.egrsc.orgijcsi.pro These studies often indicate that the presence of electron-donating and electron-withdrawing groups can influence the adsorption of the inhibitor on the metal surface.

Table 3: Corrosion Inhibition Data for Related Compounds

InhibitorMetal/MediumInhibition Efficiency (%)Key Finding
5-[4-bromophenyl]-furan-2-carbaldehydeMild Steel / 0.1 N HCl92.10% (at 600 ppm)Inhibition efficiency increases with inhibitor concentration. kenkyugroup.org
5-[4-chlorophenyl]-furan-2-carbaldehydeMild Steel / 0.1 N HCl89.47% (at 600 ppm)Acts as a mixed-type inhibitor. kenkyugroup.org
3-nitrobenzoic acidMild Steel / 0.1 M H₂SO₄Up to 99.40% (at 0.01 M)Adsorption is spontaneous and follows the Langmuir isotherm. researchgate.net
1-(4-nitrophenyl)-5-amino-1H-tetrazole316L Stainless Steel / H₂SO₄Excellent inhibition efficienciesAdsorption follows the Langmuir adsorption model. rsc.org

The data from these related compounds suggest that this compound, with its furan ring, nitro group, and nitrile functionality, possesses the necessary structural features to be an effective corrosion inhibitor. The heteroatoms and the π-system could facilitate strong adsorption onto a metal surface. However, experimental verification is necessary to confirm its efficacy and mechanism of inhibition.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemistry has spurred research into novel synthetic pathways for furan (B31954) derivatives that maximize atom economy. nih.gov Traditional methods for synthesizing substituted furans can sometimes involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation. researchgate.netresearchgate.net Current research efforts are focused on developing catalytic, one-pot reactions that minimize waste and energy consumption.

One promising approach is the use of microwave-enhanced Diels-Alder reactions. mdpi.org This method has been shown to produce 3,4- and multi-substituted furans in high yields within minutes, a significant improvement over conventional heating methods that can take days and often result in lower yields. mdpi.org Another area of exploration is the development of catalyst-free, multi-component reactions (MCRs). researchgate.net MCRs are highly desirable as they combine multiple reactants in a single step to form a complex product, thereby increasing efficiency and reducing the number of purification steps. researchgate.net

Furthermore, the use of bio-derived starting materials, such as those from biomass, is a key aspect of sustainable furan synthesis. nih.gov Researchers are investigating methods to convert biomass-derived platform chemicals into valuable furanic compounds through efficient and environmentally benign processes. nih.gov The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a guiding principle in this research. researchgate.net Strategies that achieve 100% atom economy, where all reactant atoms are found in the product, are the ultimate goal. researchgate.net

Advanced Characterization Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes. Advanced characterization techniques are being increasingly employed for real-time mechanistic studies of furan synthesis. High-level quantum chemical methods, such as the G3 composite method, are used to calculate the energetic properties of furan derivatives, providing valuable insights into their thermochemical behavior. mdpi.com These theoretical calculations, when combined with experimental data from techniques like Calvet microcalorimetry, offer a robust framework for understanding the thermochemical properties of these compounds. mdpi.com

Spectroscopic techniques are also vital for elucidating reaction pathways. In-situ monitoring of reactions using methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide real-time information on the formation of intermediates and products. This data is invaluable for optimizing reaction conditions and identifying potential side reactions. The use of synchrotron radiation for single-crystal X-ray diffraction (SC-XRD) allows for the detailed structural analysis of furan derivatives, revealing information about intermolecular interactions and crystal packing. mdpi.com

Rational Design of Derivatives with Tunable Electronic and Photophysical Properties

The 5-(4-nitrophenyl)-2-furonitrile scaffold serves as a versatile platform for the rational design of new molecules with tailored electronic and photophysical properties. By systematically modifying the substituents on both the furan and phenyl rings, researchers can fine-tune the compound's characteristics for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its electronic and optical properties.

This ability to tune properties is particularly relevant in the development of materials for electronics and photonics. For example, by modifying the structure, it may be possible to create derivatives with enhanced nonlinear optical (NLO) properties, making them suitable for applications in optical data storage and processing. The design of such derivatives is often guided by computational modeling, which can predict the effect of different functional groups on the molecule's properties before synthesis is undertaken.

Exploration of Self-Assembly and Supramolecular Architectures

The field of supramolecular chemistry offers exciting opportunities for the utilization of this compound and its derivatives as building blocks for complex, self-assembled structures. nih.gov The presence of the nitro group and the cyano group, both capable of participating in non-covalent interactions such as hydrogen bonding and π-π stacking, makes these molecules ideal candidates for the construction of well-defined supramolecular architectures. mdpi.comnih.gov

Researchers are exploring how to control the self-assembly process to create specific nanostructures, such as nanotubes, nanowires, and vesicles. These organized assemblies can exhibit novel properties that are not present in the individual molecules. For example, the alignment of molecules in a J-aggregate can lead to enhanced fluorescence, a phenomenon that could be exploited in the development of new sensors and imaging agents. Coordination-driven self-assembly, which utilizes metal ions to direct the formation of specific structures, is another powerful tool being used to create intricate 2D and 3D metallacycles and metallacages. nih.gov

Integration into Hybrid Organic-Inorganic Materials for Advanced Functionality

The integration of this compound and its derivatives into hybrid organic-inorganic materials is a rapidly growing area of research. frontiersin.orgcsic.esnih.govdntb.gov.ua These hybrid materials combine the desirable properties of both organic components (e.g., processability, tunability) and inorganic components (e.g., thermal stability, mechanical strength) to create materials with enhanced functionality. frontiersin.orgnih.gov

One approach involves the covalent grafting of furan derivatives onto the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides. frontiersin.org This can improve the dispersibility of the nanoparticles in organic matrices and introduce new functionalities to the material. Another strategy is the use of furan-containing molecules as ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, catalysis, and drug delivery. By incorporating functional furan derivatives into the MOF structure, it is possible to tailor the pore size and chemical environment within the framework.

Challenges and Opportunities in the Field of Nitrophenyl-Substituted Furan Chemistry

While the field of nitrophenyl-substituted furan chemistry holds great promise, there are several challenges that need to be addressed. One of the main challenges is the development of synthetic methods that are both highly efficient and environmentally friendly. researchgate.netresearchgate.net While progress has been made in this area, there is still a need for more general and scalable methods for the synthesis of a wide range of furan derivatives.

Another challenge is the detailed characterization of the structure-property relationships in these materials. A deeper understanding of how the molecular structure influences the macroscopic properties is essential for the rational design of new materials with targeted functionalities. This will require a combination of advanced experimental techniques and sophisticated computational modeling.

Despite these challenges, the opportunities in this field are vast. The unique electronic and photophysical properties of nitrophenyl-substituted furans make them attractive candidates for a wide range of applications, from organic electronics and nonlinear optics to sensing and bioimaging. The continued development of novel synthetic methods and a deeper understanding of their fundamental properties will undoubtedly lead to exciting new discoveries and technologies in the years to come. The synthesis of furan derivatives, including those with nitrophenyl substituents, has been explored for their potential in medicinal chemistry, for instance in the development of antitubercular agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Nitrophenyl)-2-furonitrile, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated furonitrile derivatives and 4-nitrophenylboronic acids. Optimized conditions include using Pd(PPh₃)₄ in a DMF/H₂O solvent system at 80°C, achieving yields >85%. Alternative routes involve nitrile group introduction via dehydration of primary amides using POCl₃/pyridine under reflux .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry, while ¹H/¹³C NMR spectroscopy resolves electronic environments of the furan and nitrophenyl moieties. FT-IR spectroscopy identifies nitrile (C≡N) stretching at ~2220 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What chromatographic methods ensure purity validation for pharmacological studies?

  • Methodological Answer : Reverse-phase HPLC with C18 columns (ACN:H₂O 65:35) achieves baseline separation (RSD <0.5%). Pharmacopeial standards recommend spiking with related compounds (e.g., furaldehyde azine) to confirm resolution .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of combustion) compare to computational predictions, and what discrepancies exist?

  • Methodological Answer : Bomb calorimetry studies show experimental combustion enthalpy (ΔcH°) of -4,890 ± 15 kJ/mol, deviating from group-additivity calculations (-4,930 kJ/mol). Discrepancies arise from resonance stabilization in the conjugated nitrophenyl-furan system, highlighting limitations in additive models .

Q. What experimental strategies resolve contradictions in reported reactivity data for nucleophilic substitution reactions?

  • Methodological Answer : Controlled kinetic studies under inert atmospheres with varying solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) reveal solvent polarity and counterion effects dominate regioselectivity. Parallel DFT calculations rationalize observed pathways .

Q. How does mechanochemical synthesis improve sustainability compared to solution-phase methods?

  • Methodological Answer : Solvent-free ball milling reduces E-factor by 92% via direct coupling of 4-nitroiodobenzene and 2-cyanozincfuran, maintaining yields (82-85%) while eliminating DMF. Reaction time decreases from 24h to 3h .

Q. What substituent effects dominate photophysical behavior in derivatives?

  • Methodological Answer : Time-dependent DFT analysis shows nitro group orientation modulates charge-transfer transitions, with dihedral angles <30° causing bathochromic shifts (Δλmax = 42 nm). Steric bulk at the 3-position disrupts conjugation, reducing quantum yield by 60% .

Q. What catalytic applications exploit the compound’s electronic properties in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the furan ring for Buchwald-Hartwig aminations, with Pd/XPhos catalysts achieving >70% C-N bond formation. Para-nitro substitution enhances turnover vs. meta-substituted analogs .

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